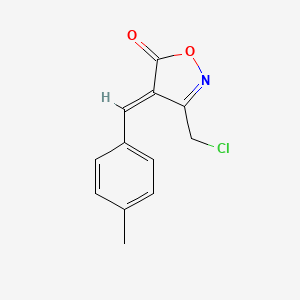
(4E)-3-(chloromethyl)-4-(4-methylbenzylidene)isoxazol-5(4H)-one
Descripción general
Descripción
(4E)-3-(Chloromethyl)-4-(4-methylbenzylidene)isoxazol-5(4H)-one, commonly referred to as CMBI, is a synthetic compound that has been studied for its potential applications in the fields of medicinal chemistry and biochemistry. CMBI is a member of the isoxazol-5(4H)-one family of compounds, which are known for their diverse biological activities. In recent years, CMBI has been the subject of numerous scientific studies, with researchers exploring its synthesis methods, mechanism of action, biochemical and physiological effects, and its potential applications in laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Isoxazolone derivatives, including compounds structurally related to "(4E)-3-(chloromethyl)-4-(4-methylbenzylidene)isoxazol-5(4H)-one", have been extensively studied for their significant biological and medicinal properties. They serve as excellent intermediates in the synthesis of numerous heterocyclic compounds and are subject to various chemical transformations. A notable study highlights the facile synthesis and antioxidant evaluation of 4-arylmethylideneisoxazol-5(4H)-ones, showcasing the compound's role in developing antioxidants through multi-component reactions (Laroum et al., 2019).
Isoxazolines as Organic Synthesis Scaffolds
Further research on 4-isoxazolines, closely related to isoxazolones, demonstrates their versatility as scaffolds in organic synthesis. These compounds' rich reactivity makes them interesting building blocks for creating both cyclic and acyclic compounds, suggesting potential applications in synthesizing complex molecules and materials (Melo, 2010).
Environmental Persistence and Effects
Research on environmental contaminants such as parabens (structurally distinct but relevant in the context of xenobiotic environmental persistence) offers a framework for understanding the environmental fate and behavior of similar organic compounds. Studies indicate that despite efficient removal in wastewater treatment, certain compounds persist in the environment, underscoring the need for studies on the environmental impact of synthetic chemicals (Haman et al., 2015).
Anticancer Agents from Natural Sources
Isoxazoline-containing natural products have been explored for their anticancer properties. This review emphasizes the importance of isoxazoline derivatives found in natural sources, their isolation, and their potential as anticancer agents, highlighting the synthetic pathways to achieve these compounds and their structural-activity relationships (Kaur et al., 2014).
Propiedades
IUPAC Name |
(4E)-3-(chloromethyl)-4-[(4-methylphenyl)methylidene]-1,2-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-8-2-4-9(5-3-8)6-10-11(7-13)14-16-12(10)15/h2-6H,7H2,1H3/b10-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSJRRXBGYNHSH-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=NOC2=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/2\C(=NOC2=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-3-(chloromethyl)-4-(4-methylbenzylidene)isoxazol-5(4H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2Z)-6-hydroxy-2-[(2E)-3-phenylprop-2-en-1-ylidene]-1-benzofuran-3(2H)-one](/img/structure/B3024435.png)
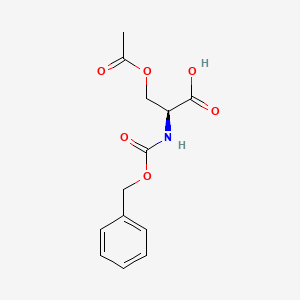
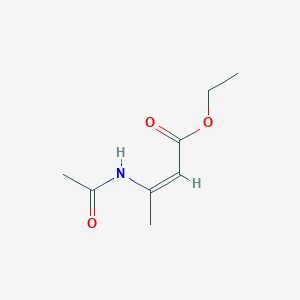

![(2Z)-{2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}(methoxyimino)acetic acid](/img/structure/B3024444.png)


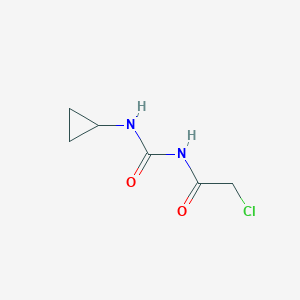
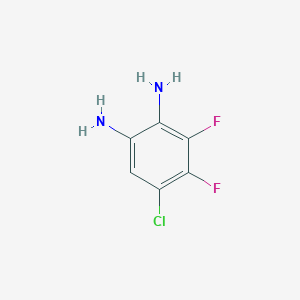
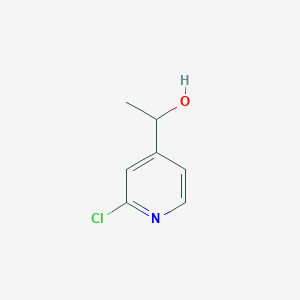
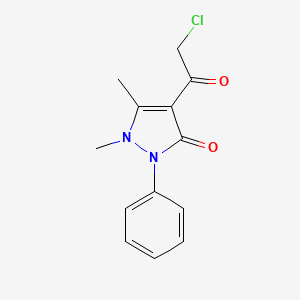
![2-[(4-Chlorobenzyl)thio]aniline](/img/structure/B3024456.png)